pKa Modulation by Gem-Difluoro Substitution
The introduction of the gem-difluoro group at the 4-position of the 6-azabicyclo[3.2.0]heptane scaffold reduces the basicity of the bridgehead nitrogen. While experimental pKa for the difluoro compound is not publicly reported, a class-level inference from predicted data demonstrates a significant shift: the non-fluorinated rac-(1S,5S)-6-azabicyclo[3.2.0]heptane has a predicted pKa of 11.62±0.20 , whereas the electron-withdrawing effect of the vicinal CF2 group in 4,4-difluoro-6-azabicyclo[3.2.0]heptane is expected to lower the pKa by approximately 3-4 units (estimated pKa ~7.6-8.6). This reduction aligns with the well-established β-fluorine effect on amine basicity [1].
| Evidence Dimension | Aqueous basicity (pKa) of bridgehead nitrogen |
|---|---|
| Target Compound Data | Not experimentally determined; class-level inference predicts pKa ~7.6-8.6 based on β-fluorine effect |
| Comparator Or Baseline | rac-(1S,5S)-6-azabicyclo[3.2.0]heptane: predicted pKa = 11.62±0.20 |
| Quantified Difference | ΔpKa ≈ -3.0 to -4.0 units (predicted) |
| Conditions | In silico prediction (ACD/Labs or equivalent); no experimental potentiometric titration data available |
Why This Matters
Lower pKa reduces cationic character at physiological pH, which correlates with decreased hERG liability and improved CNS penetration—critical selection criteria when procuring amine scaffolds for lead optimization.
- [1] Morgenthaler, M., Schweizer, E., Hoffmann-Röder, A., Benini, F., Martin, R. E., Jaeschke, G., ... & Müller, K. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100–1115. View Source
